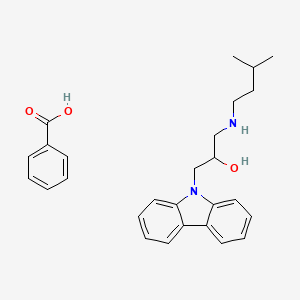
1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate is a complex organic compound that features a carbazole moiety, an isopentylamino group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobiphenyl, under acidic conditions.
Introduction of the Isopentylamino Group: The isopentylamino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the Propanol Linker: The propanol linker can be synthesized through the reduction of a corresponding ketone or aldehyde.
Esterification with Benzoic Acid: The final step involves the esterification of the propanol derivative with benzoic acid under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a fluorescent probe due to the carbazole moiety.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound could be used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbazole moiety may also contribute to its ability to intercalate with DNA, potentially leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(9H-carbazol-9-yl)-3-(methylamino)propan-2-ol benzoate
- 1-(9H-carbazol-9-yl)-3-(ethylamino)propan-2-ol benzoate
- 1-(9H-carbazol-9-yl)-3-(propylamino)propan-2-ol benzoate
Uniqueness
1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate is unique due to the presence of the isopentylamino group, which may confer distinct steric and electronic properties compared to its analogs
Propriétés
IUPAC Name |
benzoic acid;1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.C7H6O2/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;8-7(9)6-4-2-1-3-5-6/h3-10,15-16,21,23H,11-14H2,1-2H3;1-5H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOZGHCHGJFHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
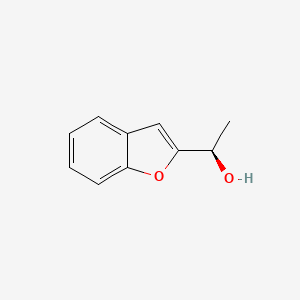
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)

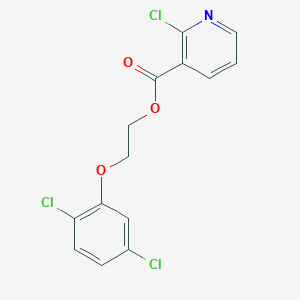
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)

![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)
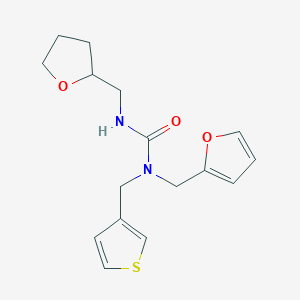
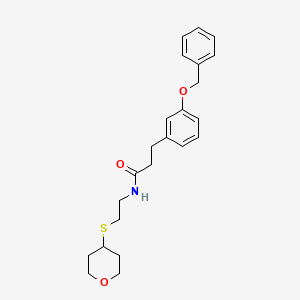

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)

